molecular formula C19H18FN3OS B2872664 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2319640-50-9

8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2872664
CAS No.: 2319640-50-9
M. Wt: 355.43
InChI Key: YAWGEJSLULMWLA-UHFFFAOYSA-N
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Description

8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic octane core, the introduction of the imidazole ring, and the attachment of the fluorinated benzo[b]thiophene moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of modified compounds.

Scientific Research Applications

Chemistry

In chemistry, 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the effects of fluorination on chemical stability and reactivity.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions. Research is ongoing to determine its efficacy and safety in medical applications.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.

Mechanism of Action

The mechanism by which 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, while the fluorinated benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic octane core, an imidazole ring, and a fluorinated benzo[b]thiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-13-1-4-17-12(7-13)8-18(25-17)19(24)23-14-2-3-15(23)10-16(9-14)22-6-5-21-11-22/h1,4-8,11,14-16H,2-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWGEJSLULMWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(S3)C=CC(=C4)F)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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